4-(3-Fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAATVVLZQPDIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670057 | |
| Record name | 4-(3-Fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019650-87-3 | |
| Record name | 4-(3-Fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(3-Fluorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, the pyrrolidine ring in this compound can enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This interaction can lead to the formation of stable complexes, which can affect the biochemical pathways in which these biomolecules are involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in the conformation of the biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that can have different biological activities . Additionally, the compound’s long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular activities . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cell death and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell . The compound can be metabolized to form different products, which can have distinct biological activities. Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to specific proteins, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with other biomolecules and its overall biological activity. For instance, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.
Biological Activity
4-(3-Fluorophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of 179.19 g/mol, is characterized by its interactions with various biological targets, influencing multiple biochemical pathways and cellular processes.
The chemical structure of this compound includes a pyrrolidinone ring substituted with a fluorophenyl group. This unique configuration is essential for its biological activity, as the spatial orientation of substituents can significantly impact binding interactions with target proteins and enzymes.
| Property | Details |
|---|---|
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | This compound |
Target Interactions
Pyrrolidine derivatives, including this compound, have shown significant interaction with various biological macromolecules. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. This binding is influenced by the compound's stereochemistry and the presence of the fluorine atom, which can enhance binding affinity through halogen bonding mechanisms.
Biochemical Pathways
The compound participates in several biochemical pathways, influencing cellular metabolism and signaling processes. Research indicates that it can modulate pathways related to cell proliferation, differentiation, and apoptosis by interacting with key regulatory proteins.
Cellular Effects
Studies have demonstrated that this compound can affect various cell types by altering cell signaling pathways. For instance, it has been shown to influence gene expression and cellular metabolism, which can lead to significant changes in cell function. The compound's ability to interact with specific proteins allows it to induce or inhibit cellular processes depending on the concentration used.
Dosage Effects in Animal Models
Research involving animal models has indicated that the biological effects of this compound vary significantly with dosage. At lower concentrations, it may exhibit minimal effects, while higher dosages can lead to pronounced changes in cellular activities and metabolic pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Inhibition Studies : A study demonstrated that this compound inhibits certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Cancer Research : Investigations into its effects on cancer cell lines revealed that it could modulate cell growth and induce apoptosis in specific types of cancer cells.
- Neuropharmacology : The interaction of this compound with neurotransmitter systems has been examined, suggesting potential applications in treating neurological disorders due to its ability to influence synaptic transmission.
Comparison with Similar Compounds
Halogen Substitution (Fluorine vs. Chlorine)
4-(4-Chlorophenyl)pyrrolidin-2-one (4b) :
- Exhibits similar synthetic routes to 4-(3-fluorophenyl)pyrrolidin-2-one but with a chlorine atom at the para position.
- Lower yield (42%) compared to its fluorinated analogs, likely due to steric and electronic effects .
- Chlorine’s higher electronegativity and larger atomic radius may alter binding affinities in biological targets compared to fluorine .
4-(3-Chlorophenyl)pyrrolidin-2-one :
Positional Isomerism (3-Fluoro vs. 4-Fluoro)
- No direct activity data reported, but positional differences significantly impact pharmacokinetics .
Functional Group Modifications
Arylpiperazine Derivatives
- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7): Displays high α₁-adrenoceptor affinity (pKi = 7.13) due to the piperazine-aryl moiety, unlike this compound, which lacks this pharmacophore . Demonstrated antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv) in rats, suggesting enhanced cardiovascular effects compared to simpler pyrrolidinones .
- S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one): Difluorination improves α₁-adrenolytic potency and duration of hypotensive effects, highlighting the additive impact of multiple fluorine atoms .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
Anti-Alzheimer’s Activity
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) :
Physicochemical Properties
Preparation Methods
Improved Synthetic Routes for Chiral Pyrrolidine Derivatives
In the context of chiral pyrrolidine inhibitors, an improved synthesis has been reported that is shorter by three steps compared to earlier methods and achieves an overall yield of approximately 10%, significantly higher than previous yields. This synthesis:
- Begins with a precursor such as 18a in methanol.
- Treatment with 6 N HCl at room temperature for 12 hours facilitates deprotection or transformation steps.
- The final product, including fluorophenyl-substituted pyrrolidin-2-one derivatives, is obtained by recrystallization, achieving high purity (>95% by HPLC).
- This method allows for expanded structure-activity relationship (SAR) studies due to its efficiency and scalability.
Summary of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ruthenium-catalyzed N-substituted lactams | Ru3(CO)12, ligand L1, Cs2CO3 | 110–140 °C, 16–24 h, inert atmosphere | Enables diverse N-substituted lactams | Some substrates fail to yield target product |
| Lewis acid-catalyzed DA cyclopropane opening | Y(OTf)3 or Ni(ClO4)2·6H2O, primary amines | Room temp to reflux, one-pot process | High yields, broad substrate scope | Multi-step process, sensitive to substituents |
| Improved chiral pyrrolidine synthesis | Acid treatment (6 N HCl), recrystallization | Room temperature, 12 h | Shorter route, higher yield, high purity | Specific to chiral derivatives |
Research Findings and Practical Notes
- The ruthenium-catalyzed method requires careful control of atmosphere and temperature to avoid side reactions and ensure product formation.
- The Lewis acid-catalyzed ring opening of DA cyclopropanes is a versatile approach, allowing for the introduction of various substituents, including the 3-fluorophenyl group, with good to excellent yields.
- Catalyst choice is critical; Lewis acids such as Y(OTf)3 and Ni(ClO4)2·6H2O provide superior results.
- The lactamization and dealkoxycarbonylation steps can be combined in a one-pot procedure, improving efficiency.
- The improved chiral synthesis route offers advantages for pharmaceutical applications where enantiopurity and yield are critical.
Q & A
Basic: What are the established synthetic routes for 4-(3-fluorophenyl)pyrrolidin-2-one?
The synthesis typically involves multi-step protocols, including:
- Ring-closing reactions : Cyclization of amino acids or lactam precursors with fluorophenyl derivatives under catalytic conditions (e.g., Pd-mediated cross-coupling for aryl group introduction) .
- Functional group modifications : Post-synthetic fluorination via electrophilic substitution or nucleophilic displacement, ensuring regioselectivity at the 3-position of the phenyl ring .
- Key intermediates : Use of 3-fluorophenylboronic acids or Grignard reagents to achieve stereochemical control in pyrrolidinone ring formation .
Basic: How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., fluorine orientation on phenyl ring). SHELX software is commonly used for refinement .
- NMR spectroscopy : -NMR identifies fluorine coupling patterns, while -NMR reveals pyrrolidinone ring conformation (e.g., axial/equatorial preferences) .
- Mass spectrometry : High-resolution MS confirms molecular weight (CHFNO, MW 195.19 g/mol) and detects fragmentation pathways .
Basic: What reactivity patterns are observed in this compound?
- Nucleophilic attacks : The lactam carbonyl is susceptible to reduction (e.g., LiAlH) to form pyrrolidine derivatives .
- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs further substitution on the phenyl ring (e.g., nitration at the meta position) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl halides to modify the pyrrolidinone ring .
Advanced: How do substituent positions (e.g., 3-F vs. 4-F phenyl) affect biological activity?
- Structure-activity relationship (SAR) :
- 3-Fluorophenyl : Enhances lipophilicity and membrane permeability compared to 4-fluorophenyl analogs, as shown in comparative LogP studies (LogP = 0.3–0.5) .
- Electronic effects : Fluorine’s inductive effect alters electron density on the pyrrolidinone ring, impacting binding to enzymes like kinases or proteases .
- Contradictions : Some studies report reduced activity with 3-F substitution in receptor assays, highlighting target-specific steric clashes .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses with proteins (e.g., GABA receptors). Fluorine’s van der Waals interactions are critical in hydrophobic pockets .
- ADMET predictions : Tools like SwissADME assess bioavailability (%F = 65–75%) and blood-brain barrier penetration (TPSA = 45–50 Ų) .
- DFT calculations : Analyze charge distribution on the pyrrolidinone ring to explain regioselectivity in reactions .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?
- Case study : A 0.5 ppm upfield shift in -NMR may indicate hydrogen bonding with solvent (DMSO vs. CDCl). Confirm via variable-temperature NMR .
- Artifact identification : Check for impurities (e.g., unreacted 3-fluorophenyl precursors) using HPLC-MS .
- Dynamic effects : Conformational flexibility of the pyrrolidinone ring can cause splitting in -NMR; use NOESY to assign stereochemistry .
Advanced: What challenges arise in crystallizing this compound?
- Polymorphism : Fluorine’s small size and high electronegativity lead to varied packing motifs. Screen solvents (e.g., EtOAc/hexane) to isolate stable forms .
- Twinned crystals : Common due to planar phenyl rings; use SHELXL’s TWIN command for refinement .
- Data quality : Low thermal motion of fluorine requires high-resolution synchrotron data ( 0.8 Å) for accurate charge density analysis .
Advanced: How to identify biological targets for this compound derivatives?
- Proteomic profiling : Use affinity chromatography with immobilized derivatives to capture binding partners (e.g., kinases, GPCRs) .
- Transcriptomics : RNA-seq of treated cell lines reveals pathways modulated by the compound (e.g., apoptosis genes) .
- Mutagenesis : Introduce point mutations in suspected targets (e.g., CYP450 enzymes) to confirm binding specificity .
Advanced: What strategies optimize solubility for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 4-(3-aminophenyl)pyrrolidin-2-one HCl, solubility = 12 mg/mL in HO) .
- Prodrug design : Introduce phosphate esters or PEGylated side chains for enhanced bioavailability .
- Co-solvents : Use cyclodextrins or DMSO/water mixtures (≤10% v/v) to stabilize solutions .
Advanced: How to elucidate the mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values via Lineweaver-Burk plots; competitive inhibition is common with lactam-based inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (, ) to differentiate covalent vs. non-covalent interactions .
- Fluorescence quenching : Monitor tryptophan residues in enzymes to map binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
